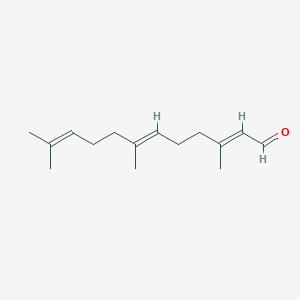
Farnesal
Overview
Description
Farnesal is an organic compound classified as an acyclic sesquiterpene aldehyde. It is derived from farnesol, a naturally occurring alcohol found in the essential oils of various plants such as citronella, neroli, and lemongrass. This compound is known for its delicate fragrance and is used in perfumery and flavoring agents. It also plays a significant role in the biosynthesis of other terpenoids and sterols.
Mechanism of Action
Target of Action
Farnesal, a sesquiterpenoid, primarily targets N-type voltage-gated Ca2+ channels in some mammalian cell types . It also interacts with bile acid receptors and amine oxidase [flavin-containing] B . In the context of fungal infections, this compound targets Candida albicans , a common fungal pathogen .
Mode of Action
This compound acts as a potent endogenous inhibitor of N-type voltage-gated Ca2+ channels . It functions as a flexible hydrophobic molecular valve, restricting untimely Ca2+ passage through some types of canonical Ca2+ channels . This action involves covalently bound farnesyl- or geranyl-geranyl group attachment as well as GPCRs-G proteins, all containing a prenyl group .
Biochemical Pathways
This compound is involved in the mevalonate biosynthetic pathway , where it serves as an intermediate in the synthesis of squalene-cholesterol-steroids in chordates/vertebrates, and of the insect/arthropod juvenile hormones (JHs), esters of this compound . It’s also part of the isoprenoid biosynthesis pathway via farnesyl pyrophosphate .
Pharmacokinetics
Its high hydrophobicity and volatility can limit its use . Nanotechnology may improve the efficiency of this molecule in complex environments such as biofilms by improving its solubility, reducing volatility, and increasing bioavailability .
Result of Action
This compound has significant antimicrobial effects on fungal planktonic and biofilm cells . It enhances the antimicrobial efficacy of conventional antifungal drugs and reverses and reduces fungal drug resistance . In the context of immune response, this compound acts as a stimulator to up-regulate the Th17-type innate immune response, as well as Th2-type humoral immunity following C. albicans infection .
Action Environment
Environmental factors can influence the action of this compound. For instance, the density of the microbial population can cause the accumulation of this compound in the extracellular environment, inducing or repressing gene expression . Furthermore, the combination of this compound with nanotechnology may be promising for the development of more effective antibiofilm therapies .
Biochemical Analysis
Biochemical Properties
Farnesal plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to block the effects of isoprenoid biosynthesis inhibitors such as fosmidomycin, bisphosphonates, or statins in several organisms .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to act as an antifungal agent versus other potentially competing fungi .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound synthesis and secretion are distinct and separate events . Information on the product’s stability, degradation, and any long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Farnesal can be synthesized through the oxidation of farnesol. The process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) under controlled conditions to convert the alcohol group of farnesol into an aldehyde group, resulting in this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of farnesol from natural sources followed by its chemical oxidation. The extraction process includes steam distillation of essential oils from plants like citronella and lemongrass. The extracted farnesol is then subjected to oxidation using industrial-scale oxidizing agents to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Farnesal undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to farnesoic acid using strong oxidizing agents.
Reduction: this compound can be reduced back to farnesol using reducing agents such as sodium borohydride (NaBH₄).
Addition Reactions: this compound can participate in addition reactions with nucleophiles due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide (MnO₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Addition Reactions: Grignard reagents, organolithium compounds
Major Products Formed:
Farnesoic Acid: Formed through oxidation of this compound.
Farnesol: Formed through reduction of this compound.
Various Alcohols and Ethers: Formed through addition reactions with nucleophiles.
Scientific Research Applications
Farn
Properties
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUHBBTQZKMEX-YFVJMOTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880981 | |
| Record name | (E,E)-Farnesal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; floral or minty aroma | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.890-0.900 | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
502-67-0, 19317-11-4 | |
| Record name | trans,trans-Farnesal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farnesal, (2E,6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farnesal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019317114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (2E,6E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E,E)-Farnesal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Farnesal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FARNESAL, (2E,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4E58106EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-trans,6-trans-Farnesal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of farnesal?
A1: this compound has a molecular formula of C15H24O and a molecular weight of 220.35 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These techniques provide information about the compound's structure, functional groups, and fragmentation patterns. [, ]
Q3: What is the biological significance of this compound?
A3: this compound is a key intermediate in the biosynthesis of juvenile hormone III (JH III) in insects. [, ] It also plays a role in the production of triterpenoid saponins in plants like quinoa. []
Q4: How does this compound contribute to juvenile hormone III synthesis?
A4: Farnesol dehydrogenase, an enzyme found in the corpora allata of insects, catalyzes the oxidation of farnesol to this compound. This compound is then further metabolized to produce JH III. [, , ]
Q5: Can this compound be used to control insect pests?
A5: The biosynthesis of JH III, with this compound as a crucial intermediate, is a potential target for insect pest control. Disrupting this pathway could negatively impact insect development and reproduction. [, ]
Q6: Is there evidence of this compound in ticks?
A6: While the presence of JH III in ticks remains unconfirmed, transcriptomic analysis of tick synganglia revealed the presence of enzymes involved in the mevalonate pathway, including a putative farnesol oxidase that converts farnesol to this compound. This suggests a potential role for this compound in tick physiology. []
Q7: What type of reactions can this compound undergo?
A7: this compound, being an α,β-unsaturated aldehyde, readily participates in various chemical reactions. These include biomimetic autooxidation, leading to the formation of furan derivatives like dendrolasin and sesquirosefuran. [] Additionally, this compound undergoes cyclization reactions in the presence of catalysts like zeolite NaY, offering a route to synthesize sesquiterpenes like nanaimoal. []
Q8: How does the stereochemistry of this compound affect its reactivity?
A8: The stereochemistry of the double bonds in this compound significantly influences its reactivity. For instance, in biomimetic autooxidation, only the this compound enol acetate with an endo-double bond yielded furan derivatives, highlighting the importance of stereochemical control in chemical synthesis. [] Similarly, the 'citrylidene' cyclization of this compound with phloroglucinol or malonic acid exhibits high stereoselectivity dependent on the geometry of the 6-olefin of this compound. []
Q9: What are the applications of this compound in organic synthesis?
A9: this compound serves as a valuable starting material in organic synthesis due to its reactive aldehyde functionality and conjugated diene system. Researchers have employed this compound in synthesizing various natural products, including α-bisabolol [] and sarcophytol A. []
Q10: Which enzymes are involved in the metabolism of this compound?
A10: Apart from farnesol dehydrogenase, other enzymes involved in this compound metabolism include this compound hydratase, which converts this compound to 3-hydroxy-2,3-dihydrothis compound in Botryococcus braunii. [] Additionally, aldo-keto reductases (AKRs), specifically AKR1B10, play a role in this compound reduction. [, , ]
Q11: How is this compound metabolized in plants?
A11: In Arabidopsis, this compound is metabolized by a novel NAD+-dependent farnesol dehydrogenase (FLDH), which exhibits distinct substrate specificity towards this compound compared to other prenyl alcohols. This enzyme is involved in the abscisic acid (ABA) signaling pathway, suggesting a potential role for this compound in plant stress response. [, ]
Q12: What are the biological effects of this compound derivatives?
A12: Derivatives of this compound, such as farnesol and its metabolites, exhibit diverse biological activities. Farnesol, for example, has been shown to possess antifungal properties. [] Additionally, this compound derivatives have been investigated for their potential antihyperglycemic effects. []
Q13: How do this compound analogues impact pancreatic tumorigenesis?
A13: Studies suggest that the inhibition of AKR1B10, an enzyme involved in this compound reduction, can suppress pancreatic tumorigenesis. Compounds like oleanolic acid, which inhibit AKR1B10, showed promising results in preclinical studies by downregulating the KRAS signaling pathway and upregulating E-cadherin. [, ]
Q14: Does this compound possess any characteristic odor?
A14: Yes, this compound contributes to the aroma profile of various natural sources. It is often described as having a fresh, citrus-like, or green odor. [, , ]
Q15: Are there any applications for this compound in the flavor and fragrance industry?
A15: this compound and its derivatives find use in the flavor and fragrance industry due to their pleasant odor profiles. For instance, dihydrothis compound, a derivative of this compound, exhibits a fresh flavor and is utilized as a flavoring or flavor-imparting substance. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


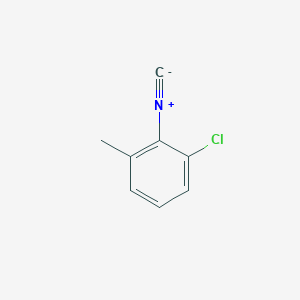
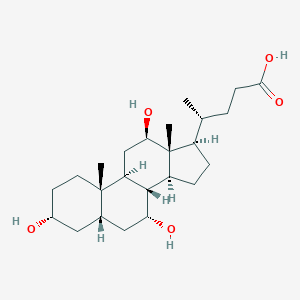
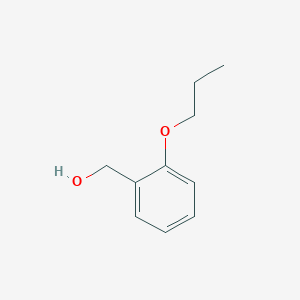
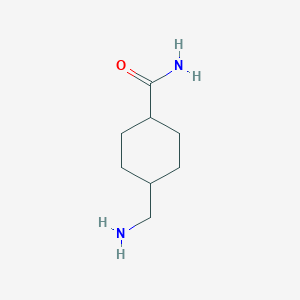
![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)
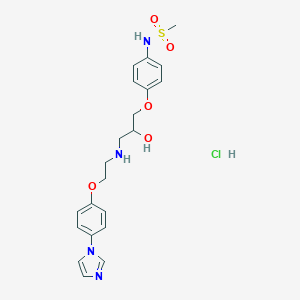
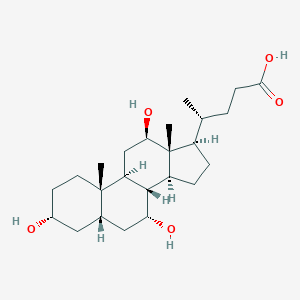
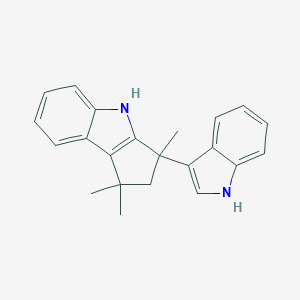
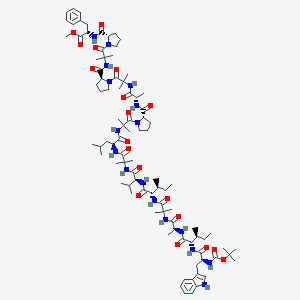
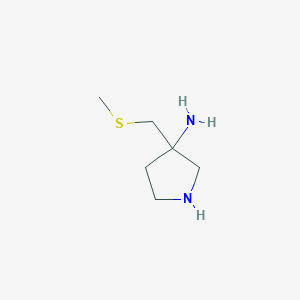
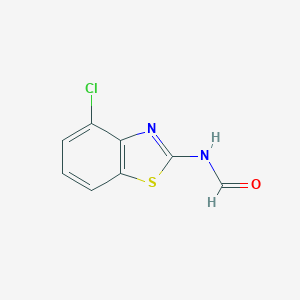
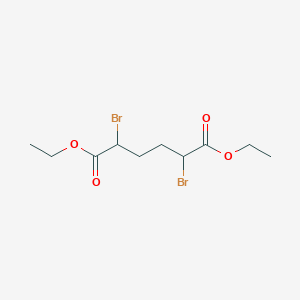
![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B56367.png)
![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)
